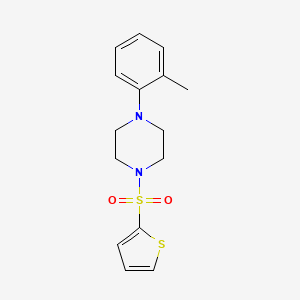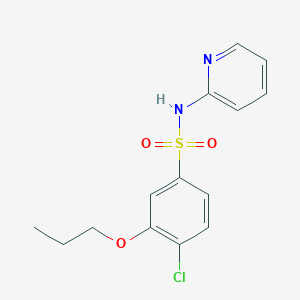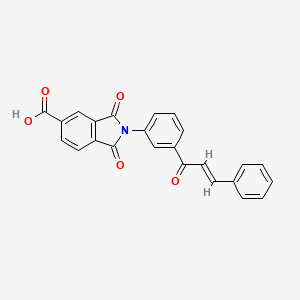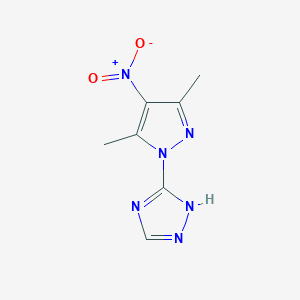![molecular formula C17H15F3N2O B5292214 N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5292214.png)
N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as PCP-U, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. PCP-U is a cyclopropyl derivative of urea and has a trifluoromethylphenyl group attached to it. This compound has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of PCP-U is not fully understood. However, studies have shown that PCP-U can inhibit the activity of certain enzymes that are involved in cell proliferation and survival, leading to the death of cancer cells. PCP-U has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
PCP-U has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Studies have shown that PCP-U can inhibit the activity of certain enzymes, such as casein kinase 2 and cyclin-dependent kinase 2, which are involved in cell proliferation and survival. PCP-U has also been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PCP-U in lab experiments is its potential as a pharmacological tool for the development of new cancer treatments. However, there are also limitations to using PCP-U in lab experiments. For example, the mechanism of action of PCP-U is not fully understood, which makes it difficult to predict its effects on different types of cancer cells. Additionally, the toxicity of PCP-U in vivo has not been fully evaluated, which limits its potential use in clinical trials.
Orientations Futures
There are several future directions for the study of PCP-U. One direction is to further investigate the mechanism of action of PCP-U in cancer cells. This will help to better understand how PCP-U works and how it can be used to develop new cancer treatments. Another direction is to evaluate the toxicity of PCP-U in vivo, which will help to determine its potential as a clinical candidate. Additionally, PCP-U could be studied for its potential use in the treatment of other diseases, such as neurological disorders.
Méthodes De Synthèse
PCP-U can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 3-(trifluoromethyl)phenyl isocyanate. Another method involves the reaction of cyclopropylamine with 3-(trifluoromethyl)phenyl isothiocyanate, followed by the conversion of the resulting thiourea to the corresponding urea using a mild oxidizing agent.
Applications De Recherche Scientifique
PCP-U has been studied for its potential use in various fields of scientific research. One of the most promising applications of PCP-U is in the field of cancer research. Studies have shown that PCP-U can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
1-(1-phenylcyclopropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c18-17(19,20)13-7-4-8-14(11-13)21-15(23)22-16(9-10-16)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELFZFKKICCTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluoropiperidin-1-yl)-7-(isoxazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5292132.png)
![(1R*,2R*,6S*,7S*)-4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5292138.png)
![7-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292145.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5292156.png)
![N-[1-(4-methoxyphenyl)propyl]propanamide](/img/structure/B5292162.png)
![N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5292169.png)
![6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5292172.png)
![2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5292174.png)


![4-{[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5292200.png)

![5-imino-2-[(3-methylphenoxy)methyl]-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292222.png)